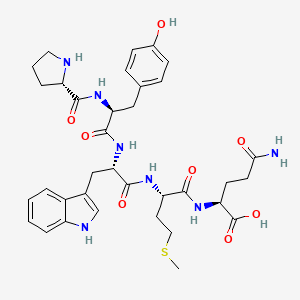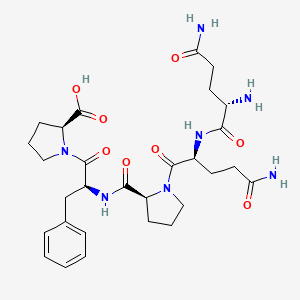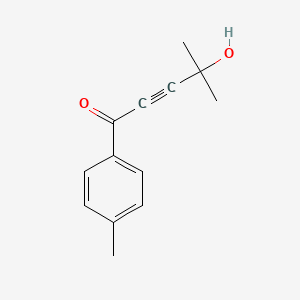![molecular formula C28H50O4 B14256585 [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol CAS No. 480438-88-8](/img/structure/B14256585.png)
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol is a complex organic compound characterized by its unique structure, which includes two 3,7-dimethyloctoxy groups attached to a phenyl ring with a hydroxymethyl group
Méthodes De Préparation
The synthesis of [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol typically involves multiple steps. The synthetic route often starts with the preparation of the phenyl ring, followed by the introduction of the 3,7-dimethyloctoxy groups. The hydroxymethyl group is then added to the phenyl ring. The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cell signaling and metabolism. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, which may influence the compound’s binding to proteins or other biomolecules. The 3,7-dimethyloctoxy groups may affect the compound’s solubility and membrane permeability, impacting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol include other phenyl derivatives with different substituents For example, compounds with different alkoxy groups or hydroxyl groups may exhibit different chemical and biological properties
Propriétés
Numéro CAS |
480438-88-8 |
|---|---|
Formule moléculaire |
C28H50O4 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
[2,5-bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C28H50O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-18,21-24,29-30H,7-16,19-20H2,1-6H3 |
Clé InChI |
LZOKIKNWBMLARZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CO)OCCC(C)CCCC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)




![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

